molecular formula C13H23BO2 B566185 3-Methylcyclohex-1-ene-2-boronic acid pinacol ester CAS No. 448211-44-7

3-Methylcyclohex-1-ene-2-boronic acid pinacol ester

Cat. No. B566185
M. Wt: 222.135
InChI Key: APVRBTBASYOFBD-UHFFFAOYSA-N
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Description

3-Methylcyclohex-1-ene-2-boronic acid pinacol ester is a type of organoboron reagent. These reagents are generally environmentally benign, readily prepared, and relatively stable . They are highly valuable building blocks in organic synthesis .


Synthesis Analysis

The synthesis of boronic esters like 3-Methylcyclohex-1-ene-2-boronic acid pinacol ester often involves the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The synthesis can also involve a radical approach, such as the Matteson–CH2– homologation .


Chemical Reactions Analysis

Boronic esters like 3-Methylcyclohex-1-ene-2-boronic acid pinacol ester are often used in the Suzuki–Miyaura coupling reaction . They can also undergo protodeboronation, a process that is not well developed . Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .


Physical And Chemical Properties Analysis

Boronic esters like 3-Methylcyclohex-1-ene-2-boronic acid pinacol ester are generally environmentally benign, readily prepared, and relatively stable . They exhibit different solubility and stability .

Scientific Research Applications

1. Catalytic Protodeboronation

  • Application Summary: Pinacol boronic esters, including 3-Methylcyclohex-1-ene-2-boronic acid pinacol ester, are valuable building blocks in organic synthesis. They can be used in catalytic protodeboronation, a process that is not well developed .
  • Methods of Application: The process involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
  • Results or Outcomes: This protocol allows for a valuable but previously unknown transformation, the formal anti-Markovnikov alkene hydromethylation .

2. Suzuki–Miyaura Coupling

  • Application Summary: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Organoboron reagents, such as 3-Methylcyclohex-1-ene-2-boronic acid pinacol ester, are used in this process .
  • Methods of Application: The SM coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, while transmetalation occurs with formally nucleophilic organic groups .
  • Results or Outcomes: The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .

3. Self-Healing Polymers and Hydrogels

  • Application Summary: Boronic ester-based dynamic covalent bonds formed between boronic acids and diols impart excellent self-healing properties to hydrogels, organic gels, elastomers, and plastics . This multi-responsiveness to stimuli as well as the self-healing, injectability, and biocompatibility of boronic ester-based polymers have led to several technological achievements with applicability in biomedical fields, including drug delivery, medical adhesion, bioimplants, and healthcare monitoring .
  • Methods of Application: The self-healing properties are due to the reversible B–O bonds formed between boronic acids and diols . These bonds induce internal reorganization in the chemical/physical structure in response to changes in the biological signals and biomaterials, such as hydrophilicity, pH, and the presence of glucose .
  • Results or Outcomes: The self-healing properties of these materials make them ideal for use in a variety of applications, including drug delivery, medical adhesion, bioimplants, and healthcare monitoring .

4. Nickel Catalyzed Cross-Coupling

  • Application Summary: A separate study compared the efficiency of cross-coupling of a neopentylboronic ester with that of a pinacol boronic ester in a nickel catalyzed process .
  • Methods of Application: The process involves the cross-coupling of a neopentylboronic ester with a pinacol boronic ester in a nickel catalyzed process .
  • Results or Outcomes: The formation of biphenyl was found to occur 1.3–2 times more rapidly under the conditions where neutral boronic acid was present .

5. Formal Anti-Markovnikov Hydromethylation of Alkenes

  • Application Summary: Pinacol boronic esters, including 3-Methylcyclohex-1-ene-2-boronic acid pinacol ester, can be used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable but previously unknown transformation .
  • Methods of Application: The process involves catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This is paired with a Matteson–CH2–homologation .
  • Results or Outcomes: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

6. Nickel Catalyzed Cross-Coupling

  • Application Summary: A separate study compared the efficiency of cross-coupling of a neopentylboronic ester with that of a pinacol boronic ester in a nickel catalyzed process .
  • Methods of Application: The process involves the cross-coupling of a neopentylboronic ester with a pinacol boronic ester in a nickel catalyzed process .
  • Results or Outcomes: The formation of biphenyl was found to occur 1.3–2 times more rapidly under the conditions where neutral boronic acid was present .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(6-methylcyclohexen-1-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO2/c1-10-8-6-7-9-11(10)14-15-12(2,3)13(4,5)16-14/h9-10H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVRBTBASYOFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCCC2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901154512
Record name 4,4,5,5-Tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901154512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(6-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane

CAS RN

448211-44-7
Record name 4,4,5,5-Tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=448211-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-(6-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901154512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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